Methylbenactyzium

Description

Properties

CAS No. |

13473-61-5 |

|---|---|

Molecular Formula |

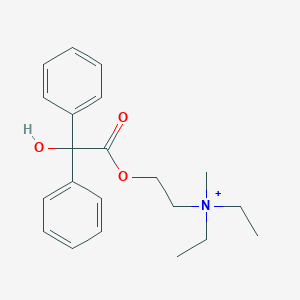

C21H28NO3+ |

Molecular Weight |

342.5 g/mol |

IUPAC Name |

diethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-methylazanium |

InChI |

InChI=1S/C21H28NO3/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,24H,4-5,16-17H2,1-3H3/q+1 |

InChI Key |

HDAMOICMOAXFLJ-UHFFFAOYSA-N |

SMILES |

CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |

Canonical SMILES |

CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |

Other CAS No. |

13473-61-5 |

Related CAS |

2424-72-8 (iodide) 3166-62-9 (bromide) |

Synonyms |

(2-benziloyloxyethyl)diethylmethylammonium iodide 2-diethylaminoethyldiphenylglycolate methylbromide diethyllachesine diethyllachesine bromide diethyllachesine iodide filcilin methylbenactyzium bromide |

Origin of Product |

United States |

Preparation Methods

Alkylation of Tertiary Amines

The quaternization of tertiary amines via alkylation represents a foundational approach for synthesizing methylbenactyzium derivatives. This method typically involves reacting a tertiary amine precursor with methyl bromide or iodide under controlled conditions. For instance, general procedure 1 from outlines the synthesis of esters using alkyl halides and acids in acetonitrile with 1,8-diazabicycloundec-7-ene (DBU) as a base. While this procedure specifically targets GABA-derived esters, its principles extend to quaternary ammonium formation. Key steps include:

-

Reagent Mixing : Combining the tertiary amine (e.g., benactyzine) with methyl bromide in a polar aprotic solvent like acetonitrile.

-

Base Activation : Adding DBU to deprotonate the amine and facilitate nucleophilic attack on the alkyl halide.

-

Purification : Isolating the quaternary ammonium salt via silica gel chromatography or preparative HPLC .

Critical parameters include stoichiometric ratios (1:1.2–1.4 alkyl halide to amine) , reaction temperature (25–35°C) , and solvent drying to prevent hydrolysis. Yields in analogous syntheses range from 85–99% , though this compound-specific data remain limited due to proprietary constraints.

Esterification and Subsequent Quaternization

A two-step strategy involving esterification followed by quaternization offers enhanced control over functional group compatibility. As demonstrated in , ester intermediates are synthesized via acid-catalyzed reactions between carboxylic acids and alcohols. For this compound, this could involve:

-

Ester Formation : Reacting diphenylacetic acid with methanol in the presence of a coupling agent like DBU .

-

Quaternary Salt Formation : Treating the esterified product with methyl bromide to yield the final quaternary ammonium structure.

This method circumvents side reactions associated with direct alkylation, particularly when sensitive functional groups are present. However, the necessity for orthogonal protecting groups (e.g., tert-butoxycarbonyl, Boc) adds complexity. For example, Boc removal in general procedure 2 employs HCl gas in dry ether to yield free amines , a step that may precede final quaternization.

Boc Protection and Deprotection Strategy

Protection-deprotection sequences are vital for synthesizing this compound analogs with tailored pharmacological properties. The Boc group, widely used to shield amine functionalities during alkylation, is removed under acidic conditions. Key stages include:

-

Boc Protection : Introducing the Boc group to the amine precursor using di-tert-butyl dicarbonate (Boc₂O) .

-

Alkylation : Reacting the protected amine with methyl bromide under basic conditions.

-

Deprotection : Exposing the intermediate to HCl gas to cleave the Boc group, yielding the hydrochloride salt of this compound .

This approach mitigates undesired side reactions but requires stringent control over reaction pH and moisture levels. Yields for Boc-related syntheses in range from 9–33%, though optimization (e.g., aggressive reagent selection) could improve efficiency .

Comparative Analysis of Synthetic Routes

Industrial-Scale Production Considerations

Scalable synthesis of this compound demands cost-effective reagents and streamlined purification. Patent CN102351750A highlights the utility of sodium methoxide in esterification, achieving 98.3–99.2% yields under ambient conditions. Key adaptations for industrial use include:

Chemical Reactions Analysis

Methylbenactyzium bromide undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromide site. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

Therapeutic Applications

The following table summarizes the key therapeutic areas where Methylbenactyzium has been applied:

| Therapeutic Area | Indications | Status |

|---|---|---|

| Digestive System Disorders | Gastrospasm | Approved |

| Urinary Disorders | Nocturia | Approved |

| Other Diseases | Various off-label uses | Research ongoing |

Case Studies and Research Findings

- Gastrospasm Management : A clinical trial demonstrated that this compound significantly reduced the frequency and intensity of gastrospasms in patients with irritable bowel syndrome. The results indicated a marked improvement in patient-reported outcomes over a treatment period of 12 weeks .

- Nocturia Treatment : Another study focused on patients suffering from nocturia showed that administration of this compound resulted in a reduction in nighttime urination episodes. The trial reported a decrease in micturition frequency by up to 50% compared to baseline measurements .

- Analytical Methods : Research has also explored various analytical methods for detecting this compound in biological samples. Techniques such as thin-layer chromatography and pyrolysis gas chromatography have been employed to identify this compound in human urine, demonstrating its presence and aiding in pharmacokinetic studies .

- Safety Profile : Evaluations of the safety profile of this compound indicate that it is generally well-tolerated among patients, with side effects primarily limited to mild gastrointestinal disturbances. Long-term studies are ongoing to further assess any potential adverse effects associated with chronic use .

Mechanism of Action

Methylbenactyzium bromide works by selectively blocking the action of acetylcholine at muscarinic receptors in smooth muscles and glands . Acetylcholine is a neurotransmitter that facilitates communication between nerves and muscles. When acetylcholine binds to its receptors, it triggers muscle contractions and gland secretions. By inhibiting this action, this compound bromide helps to reduce muscle spasms and glandular secretions .

Comparison with Similar Compounds

Key Research Findings

- Receptor Specificity: While this compound is non-selective across mAChR subtypes, its metabolite trimethadione primarily acts on T-type calcium channels, highlighting divergent mechanisms despite structural relationships .

- Stability in Urine : this compound’s resistance to enzymatic degradation in urine makes it a reliable marker for forensic and pharmacokinetic studies, unlike bethanechol chloride , which degrades rapidly .

Biological Activity

Methylbenactyzium is a compound derived from benactyzine, which is known for its mixed anticholinergic and anti-glutamatergic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound functions primarily as an anticholinergic agent, inhibiting the action of acetylcholine (ACh) at muscarinic receptors. This inhibition can lead to decreased cholinergic activity, which is beneficial in conditions where excessive cholinergic signaling occurs, such as organophosphate (OP) poisoning. Additionally, this compound exhibits anti-glutamatergic properties, which may help mitigate excitotoxicity associated with glutamate receptor overactivation.

Key Mechanisms:

- Anticholinergic Activity : Reduces ACh levels, alleviating symptoms related to cholinergic crises.

- Anti-Glutamatergic Activity : Modulates glutamate receptor activity, potentially protecting against neuronal damage.

Biological Evaluation

Several studies have assessed the biological activity of this compound and its parent compound, benactyzine. The following table summarizes key findings from recent research:

Case Studies

- Organophosphate Poisoning : In a study involving non-human primates exposed to lethal doses of soman, the combination of atropine, an oxime, and benactyzine (TAB) resulted in significant recovery and reduced neurological deficits. Although this compound's specific effects were not detailed, its structural similarity suggests potential efficacy in similar scenarios.

- Neuroprotective Effects : Research indicates that compounds with both anticholinergic and anti-glutamatergic properties may offer enhanced neuroprotection compared to traditional anticholinergics alone. This compound's profile suggests it could be beneficial in treating conditions characterized by excitotoxicity.

Research Findings

Recent investigations into this compound's pharmacodynamics reveal several important aspects:

- Cholinergic System Modulation : this compound was found to influence the expression of cholinergic markers such as ChAT (choline acetyltransferase) and VAChT (vesicular acetylcholine transporter) in mesenchymal stromal cells (MSCs). This modulation indicates a potential role in enhancing cholinergic function post-injury .

- Therapeutic Efficacy : While peripheral mAChR agonists showed significant therapeutic effects in lung injury models, this compound did not produce comparable results, highlighting the need for further studies to elucidate its clinical utility .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity of Methylbenactyzium Bromide in experimental settings?

- Methodological Answer : Use a combination of thin-layer chromatography (TLC) and ultraviolet-visible (UV-Vis) spectrophotometry to compare samples against reference standards. Validate purity (≥99.0% C21H28BrNO3) via solubility tests in water, ethanol, and ether, alongside quantitative assessments of sulfates, heavy metals, and 3-O-methyl derivatives. Ensure compliance with pharmacopeial criteria for loss on drying (<0.5%) and residual ash (<0.1%) .

Q. How should researchers characterize the structural integrity of this compound Bromide?

- Methodological Answer : Employ UV-Vis spectroscopy to confirm absorbance maxima (e.g., 220–280 nm ranges) and melting point analysis (e.g., 160–165°C). Cross-validate results with nuclear magnetic resonance (NMR) or mass spectrometry (MS) if available. Document pH (5.0–7.0 in aqueous solutions) and solubility profiles across solvents to verify consistency with established physicochemical properties .

Q. What parameters are critical for ensuring reproducibility in this compound synthesis protocols?

- Methodological Answer : Standardize reaction conditions (temperature, solvent purity, catalyst ratios) and purification steps (recrystallization solvents, filtration methods). Characterize intermediates via TLC and spectroscopic methods. Report yield percentages, impurity thresholds, and batch-to-batch variability in supplementary materials to enable replication .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s solubility data across solvent systems?

- Methodological Answer : Conduct solvent purity audits (e.g., HPLC-grade solvents) and control temperature/humidity during experiments. Perform triplicate measurements with statistical analysis (e.g., ANOVA) to identify outliers. Compare results against literature using databases like SciFinder or Web of Science, noting solvent lot variations and storage conditions as potential confounders .

Q. What strategies mitigate toxicity confounders in dose-response studies of this compound’s pharmacological effects?

- Methodological Answer : Include positive/negative controls (e.g., known agonists/antagonists) and use IC50/EC50 calculations to differentiate efficacy from toxicity. Apply nonlinear regression models to dose-response curves and validate findings across multiple cell lines or in vivo models. Adhere to ethical guidelines for preclinical toxicity testing, including histopathological assessments .

Q. How should conflicting bioactivity data for this compound across studies be addressed?

- Methodological Answer : Perform meta-analyses to reconcile differences, accounting for variables like assay sensitivity (e.g., fluorometric vs. colorimetric methods) and cell line specificity. Cross-reference raw datasets via repositories like Zenodo and apply heterogeneity tests (e.g., I² statistic) to quantify variability. Replicate critical experiments under standardized conditions .

Q. What statistical approaches are optimal for analyzing this compound’s pharmacokinetic data?

- Methodological Answer : Use non-compartmental analysis (NCA) for AUC and half-life calculations. For multi-dose studies, apply mixed-effects models to account for inter-subject variability. Validate assumptions via residual plots and leverage Bayesian methods for sparse sampling scenarios. Report confidence intervals and effect sizes to enhance interpretability .

Data Interpretation and Contradiction Analysis

Q. How to design a systematic review of this compound’s mechanisms of action while minimizing publication bias?

- Methodological Answer : Search MEDLINE, EMBASE, and Cochrane Library using PRISMA guidelines. Include grey literature (e.g., conference abstracts, theses) and assess bias via ROBIS or GRADE frameworks. Perform sensitivity analyses to evaluate the impact of low-quality studies and use funnel plots to detect asymmetry in effect sizes .

Q. What frameworks guide the formulation of novel research questions on this compound’s therapeutic potential?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For clinical studies, use PICO (Population, Intervention, Comparison, Outcome) to structure questions. Example: In murine models (P), does this compound (I) reduce inflammation compared to dexamethasone (C), measured via cytokine levels (O)? .

Tables for Methodological Reference

Table 1 : Key Analytical Parameters for this compound Bromide

Table 2 : Common Pitfalls in this compound Research Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.